Thiodiglycol-d8
Description
Properties
CAS No. |
1435934-55-6 |
|---|---|
Molecular Formula |
C₄H₂D₈O₂S |
Molecular Weight |
130.24 |
Synonyms |
2,2’-Thiobis[ethanol]-d8; 1,5-Dihydroxy-3-thiapentane-d8; 2,2’-Dihydroxydiethyl Sulfide-d8; 2,2’-Thiodiethanol-d8; 2,2’-Thiodiglycol-d8; 2-(2-Hydroxyethylthio)ethanol-d8; 3-Thiapentane-1,5-diol-d8; Bis(2-hydroxyethyl) Sulfide-d8; Bis(2-hydroxyethyl) |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The foundational synthesis of TDG-d8 involves the condensation of deuterated ethylene oxide (C₂D₄O) and deuterated hydrogen sulfide (D₂S). This reaction proceeds via a nucleophilic substitution mechanism, where the sulfide ion (S²⁻) attacks the electrophilic carbon in ethylene oxide, resulting in the formation of TDG-d8. The reaction is represented as:
Key parameters influencing yield and purity include:
-
Pressure : Elevated pressures (60–300 psi) enhance reaction kinetics by increasing gas solubility in the liquid phase.
-
Temperature : Optimal temperatures range from 65°F to 212°F, with higher temperatures accelerating reaction rates but risking decomposition.
-
Solvent System : TDG-d8 itself serves as an autogenous solvent, eliminating the need for external solvents and simplifying purification.
Table 1: Laboratory-Scale Reaction Conditions and Outcomes
| Parameter | Range/Value | Impact on Yield | Source |
|---|---|---|---|
| Pressure | 60–300 psi | +90% yield | |
| Temperature | 65–212°F | 5–30x rate increase | |
| Reactant Ratio (C₂D₄O:D₂S) | 2:1 | >99% conversion |
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Industrial production leverages continuous flow systems to maintain high throughput and consistency. A gas absorption column is typically employed, where C₂D₄O and D₂S are introduced at the base, and TDG-d8 circulates countercurrently to absorb reactants. Key features include:
Isotopic Purity Control
Deuterium enrichment requires stringent quality control:
Table 2: Industrial Process Metrics
| Metric | Value | Source |
|---|---|---|
| Production Capacity | 10–50 tons/year | |
| Isotopic Purity | ≥99.8% | |
| Energy Consumption | 15–20 kWh/kg |
Reaction Optimization and Kinetic Analysis
Pressure and Temperature Synergy
The interplay between pressure and temperature significantly impacts reaction efficiency. At 300 psi and 140°F, the reaction completes in <1 hour, compared to 15+ hours at atmospheric pressure. This synergy reduces side reactions, such as sulfoxide formation, which are prevalent under prolonged conditions.
Solvent-Free Mechanistic Advantages
Using TDG-d8 as the reaction medium eliminates solvent separation steps and enhances sustainability. The absence of non-reactive solvents (e.g., aniline or kerosene) also prevents isotopic dilution.
Characterization and Quality Assurance
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H NMR) is the gold standard for verifying isotopic purity. Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
Thiodiglycol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiodiglycol derivatives.
Scientific Research Applications
Chemical Properties and Reactions
Thiodiglycol-d8 (chemical formula: C₄H₁₀O₂S) is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in isotopic labeling. The compound can undergo several chemical reactions:
- Oxidation : Converts to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Reduction : Forms thiols with reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : Engages in nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN).
The major products formed through these reactions include sulfoxides, sulfones, and various substituted thiodiglycol derivatives.
Scientific Research Applications
This compound is widely utilized across multiple scientific disciplines:
Chemistry
- Solvent and Reagent : It serves as a solvent in organic synthesis and biochemical studies, facilitating various chemical reactions due to its polar protic nature.
- Isotopic Labeling : The presence of deuterium allows for detailed analysis in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the understanding of molecular interactions and dynamics.
Biology
- Enzyme Mechanisms : this compound is employed to trace metabolic pathways and study enzyme kinetics. Its isotopic labeling capabilities enable researchers to track molecular interactions effectively.
- Biochemical Studies : It influences the stability and reactivity of biological molecules, making it valuable in studying cellular processes.
Medicine
- Pharmaceutical Development : The compound is used as a tracer in metabolic studies and drug development, particularly for formulations aimed at combating oxidative stress due to its antioxidant properties.
- Toxicology Studies : this compound has been investigated for its role in monitoring exposure to hazardous substances like sulfur mustard. It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to quantify thiodiglycol metabolites in biological samples .
Industry
- Manufacturing : It is utilized in producing polymers, dyes, and other industrial chemicals due to its chemical reactivity and solvent properties.
Case Study 1: Metabolic Pathway Tracing
A study utilized this compound to trace metabolic pathways in a mammalian model. The deuterated compound allowed researchers to monitor the incorporation of labeled atoms into metabolic products, providing insights into enzymatic activity and pathway dynamics.
Case Study 2: Toxicological Monitoring
In a toxicological study involving sulfur mustard exposure, this compound was used as an internal standard for quantifying urinary excretion levels of thiodiglycol metabolites. Results indicated that urinary levels peaked within the first few days post-exposure, demonstrating the compound's utility in biological monitoring .
Mechanism of Action
Thiodiglycol-d8 exerts its effects through various molecular pathways:
Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in chemical reactions and formulations.
Isotopic Labeling: The deuterium atoms in this compound make it an excellent tracer in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics.
Comparison with Similar Compounds
Structural and Functional Comparison
Thiodiglycol-d8 is structurally analogous to thiodiglycol (TDG) but differs in isotopic composition. Below is a comparison with other related compounds:
Key Observations :
- Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-labeled TDG, enabling its use in isotope dilution mass spectrometry (IDMS) without altering chemical reactivity .
- Solubility : Thiodiglycolic acid exhibits higher aqueous solubility (2.58 mg/mL in water) compared to TDG and its deuterated analog due to carboxylic acid groups .
Analytical Performance Comparison
This compound is critical in ASTM Method D7598 , which targets TDG in water samples. A comparison of analytical standards reveals:
Research Findings :
- Angerhofer et al. (2014) demonstrated that this compound improves TDG recovery rates by 95–98% in spiked water samples, outperforming non-deuterated surrogates .
- In contrast, 3,3'-thiodipropanol lacks sufficient sensitivity for trace analysis due to its longer carbon chain and lower volatility .
Q & A
Q. What strategies mitigate confounding variables when studying Thiodiglycol-d8 interactions with biological macromolecules?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions. Use genetic knockout models or competitive inhibitors to isolate specific interaction pathways .
Guidance for Data Interpretation and Reporting
- Contradiction Analysis : When conflicting data arise (e.g., variable degradation rates), apply triangulation by cross-validating results with multiple analytical techniques (e.g., GC-MS, LC-MS, NMR). Document methodological limitations in supplementary materials .
- Figure Preparation : Ensure all graphs include labeled axes, error bars, and statistical significance markers. Reference figures in-text with contextual interpretations, avoiding redundant data tables .
- Ethical Reporting : Disclose all conflicts of interest, especially in studies with dual-use implications. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
